GPR35 agonist 1

GPCR pharmacology High-throughput screening Receptor agonism

GPR35 agonist 1 (CAS 2079880-92-3) addresses the challenge of weak or non-selective GPR35 activation in human recombinant systems. As the highest potency full agonist of human GPR35 (EC50 5.8 nM in Ca2+ assays, pEC50 8.5), it enables robust signal at low concentrations, minimizing solvent interference. Key features: • 5.8 nM EC50 at human GPR35/CXCR8; species-selective (human >> rodent). • ~6-fold bias toward Gαq-mediated calcium mobilization over β-arrestin-2. • Fully surmountable competitive antagonism by ML-145 for target engagement studies. Supplied with ≥98% purity and Certificates of Analysis; global shipping available.

Molecular Formula C10H4BrN5O5
Molecular Weight 354.07 g/mol
Cat. No. B15144060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR35 agonist 1
Molecular FormulaC10H4BrN5O5
Molecular Weight354.07 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3
InChIInChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15)
InChIKeyAQJFPDDDKBWBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR35 Agonist 1 Potency and Selectivity


GPR35 agonist 1 (also designated compound 1 or compound 50; CAS 2079880-92-3) is a synthetic, low-molecular-weight agonist of the orphan G protein-coupled receptor GPR35 (CXCR8). It was identified through a high-throughput screen of 100,000 compounds and is reported as the highest potency full agonist of human GPR35 described at the time of its discovery [1]. The compound exhibits marked species selectivity for the human ortholog and displays signal bias between β-arrestin-2 recruitment and G protein-dependent pathways [1]. It is commercially available from multiple research reagent suppliers with reported EC50 values in the low nanomolar range (5.8 nM) and purity typically ≥98% .

GPR35 Agonist 1 Irreplaceability in Assays


GPR35 agonists exhibit profound differences in potency across human, mouse, and rat orthologs, as well as divergent signaling bias profiles that preclude simple interchangeability [1]. For instance, zaprinast is ~50-fold more potent at rat GPR35 than human GPR35, while lodoxamide displays a >450-fold potency differential between human and mouse receptors [2][3]. These species-specific variations, coupled with assay-dependent differences in efficacy (β-arrestin vs. G protein pathways), mean that substituting one GPR35 agonist for another—even within the same nominal potency range—can produce fundamentally different experimental outcomes. Selection of the appropriate agonist must be driven by the specific ortholog and signaling pathway under investigation.

GPR35 Agonist 1 Head-to-Head Evidence


Human GPR35 Potency Comparison

GPR35 agonist 1 (compound 1) demonstrates pEC50 = 8.5 ± 0.05 (EC50 ≈ 3.2 nM) in the Gαq-i5 Ca2+ assay at human GPR35, which is 316-fold more potent than the reference agonist zaprinast (pEC50 = 6.0 ± 0.34; EC50 ≈ 1000 nM) measured under identical conditions [1]. In β-arrestin recruitment assays, GPR35 agonist 1 (pEC50 = 7.6 ± 0.05; EC50 ≈ 25 nM) is also substantially more potent than GPR35 agonist 2 (compound 11; EC50 = 26 nM in β-arrestin ) and GPR35 agonist 4 (compound 10; pEC50 = 5.86; EC50 ≈ 1380 nM ).

GPCR pharmacology High-throughput screening Receptor agonism

Species Ortholog Selectivity

GPR35 agonist 1 displays marked selectivity for human GPR35, with pEC50 values of 7.6 ± 0.03 (human), 4.78 ± 0.05 (mouse), and 5.1 ± 0.08 (rat) in BRET-based β-arrestin-2 recruitment assays, corresponding to a >600-fold potency preference for human over mouse GPR35 [1]. In contrast, zaprinast is rat-selective (pEC50 human = 5.6; mouse = 6.6; rat = 7.1) [1], while lodoxamide exhibits a >450-fold potency differential favoring human (pEC50 = 8.38) over mouse (pEC50 = 5.72) [2].

Species-specific pharmacology In vivo model selection Ortholog selectivity

Biased Signaling: β-Arrestin vs. G Protein

GPR35 agonist 1 exhibits measurable signal bias between β-arrestin-2 recruitment and G protein-dependent signaling pathways at human GPR35. In the PathHunter β-arrestin interaction assay, compound 1 displays pEC50 = 7.59 ± 0.05 (EC50 ≈ 26 nM), whereas in the Gαq-i5 Ca2+ assay it achieves pEC50 = 8.36 ± 0.05 (EC50 ≈ 4.4 nM), representing an ~6-fold potency shift favoring G protein-mediated calcium mobilization [1]. In contrast, zaprinast shows a smaller bias (pEC50 5.1 β-arrestin vs. 6.0 Gαq-i5; ~8-fold) [1], and GPR35 agonist 2 (compound 11) displays an opposite bias with greater potency in the Ca2+ release assay (EC50 = 3.2 nM) than in β-arrestin recruitment (EC50 = 26 nM) .

Biased agonism Functional selectivity Signaling bias

ML-145 Competitive Antagonism

GPR35 agonist 1 (compound 1) exhibits competitive behavior when assessed against the selective human GPR35 antagonist ML-145 (2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid). In concentration-response studies, ML-145 produced a parallel rightward shift in the agonist concentration-response curve of compound 1 with no reduction in maximal efficacy, consistent with surmountable, competitive antagonism [1]. This contrasts with GPR35 agonist 3, which lacks reported antagonist competition data, and with pamoic acid, which is incompletely blocked by CID-2745687 in certain assay formats [2].

Target validation Competitive antagonism Pharmacological specificity

Structural Specificity vs. Analogs

Within the thiazolidinone chemotype, GPR35 agonist 1 (compound 1; 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid) demonstrates superior potency compared to structurally analogous compounds 6 and 7. Compound 6 (4-{[-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid) and compound 7 (4-[{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid) were both active as agonists at human GPR35 in PathHunter and BRET-based β-arrestin-2 recruitment assays, but neither analog achieved higher potency than compound 1 [1]. This establishes the 2-fluorobenzylidene substitution as a critical determinant of maximal agonist efficacy within this chemical series.

Structure-activity relationship SAR Chemical probe validation

GPR35 Agonist 1 Optimal Use Cases


Human GPR35 Activation in Recombinant Systems

For researchers employing recombinant human GPR35 expressed in HEK293, CHO, or other heterologous cell systems, GPR35 agonist 1 provides the highest reported potency (pEC50 = 8.5 in Ca2+ assays; pEC50 = 7.6 in β-arrestin assays) among commercially available agonists [1]. This enables robust signal generation at lower compound concentrations, reducing solvent exposure and minimizing off-target effects in high-throughput screening formats. The compound's species selectivity (human >> mouse/rat) is advantageous when the experimental objective is to isolate human receptor pharmacology without rodent ortholog cross-reactivity [1].

Functional Selectivity Profiling

GPR35 agonist 1 displays a measurable ~6-fold bias toward Gαq-mediated calcium mobilization over β-arrestin-2 recruitment [1], making it a valuable tool for dissecting GPR35 signaling mechanisms. This property enables researchers to compare pathway-specific responses in disease-relevant cellular contexts—for example, differentiating β-arrestin-dependent chemotaxis from G protein-dependent cytokine release in immune cells. Procurement of GPR35 agonist 1 alongside a complementary agonist with opposite bias (e.g., GPR35 agonist 2) provides a matched tool set for systematic functional selectivity profiling .

ML-145-Based Target Validation

The fully surmountable, competitive antagonism of GPR35 agonist 1 by ML-145 [1] makes this agonist/antagonist pair ideal for definitive GPR35 target engagement studies. Researchers can confidently attribute observed cellular or in vivo effects to GPR35 activation by demonstrating reversal with ML-145. This is particularly valuable in complex primary cell systems (e.g., immune cells, gastrointestinal epithelia) where multiple GPCRs may contribute to observed phenotypes. The clean competitive pharmacology also supports Schild regression analysis for determining antagonist affinity constants.

Chemical Probe in Human Disease Models

Given its marked selectivity for human GPR35 and validated competitive pharmacology, GPR35 agonist 1 is well-suited as a chemical probe for investigating GPR35 biology in human-derived systems. Applications include: studying GPR35-mediated modulation of inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs); investigating GPR35 effects on barrier function in human intestinal organoids; and examining GPR35 signaling in human vascular smooth muscle cells [1]. Note that due to low potency at rodent orthologs, GPR35 agonist 1 is not appropriate for mouse or rat in vivo studies; alternative cross-species agonists (e.g., compound 10/GPR35 agonist 4, lodoxamide analogs) should be selected for rodent disease models.

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